molecular formula C25H21Cl2N3O5 B14906817 Plap-IN-1

Plap-IN-1

Cat. No.: B14906817
M. Wt: 514.4 g/mol
InChI Key: NKUFZFKCAIBESU-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plap-IN-1 is a potent and selective inhibitor of placental alkaline phosphatase (PLAP), with an IC50 value of 32 nM. It does not significantly inhibit the activity of tissue non-specific alkaline phosphatase (TNAP). This compound is primarily used in scientific research to study the role of PLAP in various biological processes .

Preparation Methods

The synthesis of Plap-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving chlorination, nitration, and amination processes .

Chemical Reactions Analysis

Plap-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: this compound can be reduced using common reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Plap-IN-1 has several scientific research applications, including:

Mechanism of Action

Plap-IN-1 exerts its effects by selectively inhibiting the activity of PLAP. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phosphate esters. This inhibition disrupts the normal function of PLAP, leading to changes in cellular processes that depend on this enzyme. The molecular targets and pathways involved include the dephosphorylation of specific substrates and the regulation of signaling pathways associated with PLAP activity .

Comparison with Similar Compounds

Plap-IN-1 is unique in its high selectivity and potency for PLAP inhibition. Similar compounds include:

    Levamisole: A less selective inhibitor of alkaline phosphatases, including PLAP and TNAP.

    Phenylalanine: An amino acid that can inhibit alkaline phosphatase activity but is not as potent or selective as this compound.

    Tetramisole: Another inhibitor of alkaline phosphatases with broader specificity compared to this compound.

The uniqueness of this compound lies in its high selectivity for PLAP over other alkaline phosphatases, making it a valuable tool for studying the specific role of PLAP in various biological processes .

Properties

Molecular Formula

C25H21Cl2N3O5

Molecular Weight

514.4 g/mol

IUPAC Name

(2R)-3-[3-(3,5-dichloro-4-methoxyphenyl)phenyl]-2-[[5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbonyl]amino]propanoic acid

InChI

InChI=1S/C25H21Cl2N3O5/c1-13-6-7-22(35-13)19-12-20(30-29-19)24(31)28-21(25(32)33)9-14-4-3-5-15(8-14)16-10-17(26)23(34-2)18(27)11-16/h3-8,10-12,21H,9H2,1-2H3,(H,28,31)(H,29,30)(H,32,33)/t21-/m1/s1

InChI Key

NKUFZFKCAIBESU-OAQYLSRUSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N[C@H](CC3=CC(=CC=C3)C4=CC(=C(C(=C4)Cl)OC)Cl)C(=O)O

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NC(CC3=CC(=CC=C3)C4=CC(=C(C(=C4)Cl)OC)Cl)C(=O)O

Origin of Product

United States

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